molecular formula C7H8N2OS B2775149 3-(2-Amino-1,3-thiazol-4-yl)cyclobutan-1-one CAS No. 2460756-47-0

3-(2-Amino-1,3-thiazol-4-yl)cyclobutan-1-one

Cat. No.: B2775149
CAS No.: 2460756-47-0
M. Wt: 168.21
InChI Key: XEHVLWVUEBGNLV-UHFFFAOYSA-N
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Description

3-(2-Amino-1,3-thiazol-4-yl)cyclobutan-1-one is a heterocyclic compound that features a thiazole ring fused to a cyclobutanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-1,3-thiazol-4-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-1,3-thiazol-4-yl)cyclobutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

3-(2-Amino-1,3-thiazol-4-yl)cyclobutan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in developing treatments for various diseases, including cancer and bacterial infections.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-(2-Amino-1,3-thiazol-4-yl)cyclobutan-1-one involves its interaction with specific molecular targets. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Amino-1,3-thiazol-4-yl)cyclobutan-1-one is unique due to its combination of a thiazole ring and a cyclobutanone moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-(2-amino-1,3-thiazol-4-yl)cyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c8-7-9-6(3-11-7)4-1-5(10)2-4/h3-4H,1-2H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHVLWVUEBGNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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